molecular formula C10H13FO2 B12862182 2,6-Diethoxyfluorobenzene

2,6-Diethoxyfluorobenzene

Cat. No.: B12862182
M. Wt: 184.21 g/mol
InChI Key: DCIKVRUZURIZEK-UHFFFAOYSA-N
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Description

2,6-Diethoxyfluorobenzene is an organic compound characterized by the presence of two ethoxy groups and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethoxyfluorobenzene typically involves the fluorination of 2,6-diethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) is used. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethoxyfluorobenzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2,6-diethoxybenzoic acid.

    Reduction: Formation of 2,6-diethoxybenzene.

    Substitution: Formation of 2,6-diethoxyaniline or 2,6-diethoxythiophenol.

Scientific Research Applications

2,6-Diethoxyfluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Diethoxyfluorobenzene depends on its specific application. In chemical reactions, the fluorine atom’s electron-withdrawing nature can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.

    2,6-Diethoxybenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2,6-Difluorobenzene: Contains two fluorine atoms, leading to different electronic and steric effects.

Uniqueness

2,6-Diethoxyfluorobenzene is unique due to the combination of ethoxy and fluorine substituents, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.

Biological Activity

2,6-Diethoxyfluorobenzene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H12O2
  • Molecular Weight : 168.20 g/mol
  • Structure : The compound features a fluorine atom and two ethoxy groups attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • HepG2 (hepatocellular carcinoma)

The compound's mechanism in cancer cells may involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Antioxidant Effects

This compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on HepG2 cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity. Further studies suggested that the compound's mechanism involves disrupting bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Biological ActivityCell Line / OrganismIC50 / MICReference
AntitumorK56220 µM
AntitumorHepG225 µM
AntimicrobialE. coli100 µg/mL
AntimicrobialStaphylococcus aureus50 µg/mL
AntioxidantN/AN/A

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1,3-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H13FO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DCIKVRUZURIZEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)F

Origin of Product

United States

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